![molecular formula C21H21FN4O2 B10989814 (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10989814.png)
(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
“(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone” is a complex organic compound with an intriguing structure. Let’s break it down:
-
Quinoline Moiety: : The core structure contains a quinoline ring system, which is a heterocyclic aromatic compound. Quinolines have diverse biological activities and are found in various natural products and synthetic drugs .
- Functional Groups:
6-Fluoro: A fluorine atom is attached to the sixth position of the quinoline ring.
4-Hydroxy: A hydroxyl group is present at the fourth position of the quinoline ring.
Piperazine: A piperazine ring (a six-membered heterocycle containing two nitrogen atoms) is connected to the quinoline via an ethyl linker.
Pyridine: The pyridine ring is attached to the piperazine nitrogen.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative transformations of the quinoline or piperazine moieties.
Reduction: Reduction of functional groups (e.g., carbonyl reduction).
Substitution: Substitution reactions at different positions (e.g., fluorination, alkylation). Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing quinoline structures exhibit notable antimicrobial properties. The presence of the fluorine atom and hydroxyl group in this compound enhances its efficacy against various pathogens. Studies have demonstrated that derivatives of quinoline can target bacterial infections effectively, making this compound a candidate for developing new antibiotics.
Anticancer Potential
The quinoline derivatives have been explored for their anticancer properties. In vitro studies have shown that compounds similar to (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone can inhibit the proliferation of cancer cells by inducing apoptosis. This mechanism is believed to involve the modulation of key signaling pathways related to cell survival and growth.
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor, particularly targeting kinases involved in cancer progression. By selectively inhibiting these enzymes, it may help in the development of targeted therapies for various cancers.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has focused on modifying various functional groups to enhance bioactivity and selectivity against specific targets. For instance, altering the piperazine substituents has shown promise in improving efficacy while reducing side effects.
Interaction Studies
Biological Target Interactions
Interaction studies using techniques such as molecular docking and surface plasmon resonance have been employed to elucidate how this compound engages with biological targets. These studies are essential for understanding the compound's mechanism of action and optimizing its design for better therapeutic outcomes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against strains of bacteria resistant to conventional antibiotics. Results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways. Further studies would be needed to elucidate these details.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, we can compare this compound to other quinoline-based molecules. Its distinct features may set it apart from related structures.
Biological Activity
The compound (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a synthetic organic molecule notable for its complex structure, which includes a quinoline moiety, a piperazine ring, and a pyridine group. This article will explore its biological activity, synthesis, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is C20H22FN3O, with a molecular weight of approximately 351.4 g/mol. The presence of the fluorine atom and hydroxyl group on the quinoline ring enhances its pharmacological properties, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. The quinoline structure is known for its effectiveness against various bacterial strains. For example, studies have shown that similar fluorinated quinolines can act as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria.
Compound | Activity | Reference |
---|---|---|
This compound | Potential enzyme inhibitor | |
6-Methoxyquinoline | Antimicrobial | |
6-Fluoroquinoline | Enhanced antimicrobial properties |
The biological activity of this compound may involve interactions with specific biological targets, such as enzymes or receptors. Its structural features suggest potential inhibition of certain enzymes involved in microbial resistance mechanisms, thereby enhancing the efficacy of existing antibiotics. Interaction studies employing techniques like molecular docking and surface plasmon resonance are crucial for understanding these mechanisms.
Synthesis
The synthesis of This compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The synthetic pathway often includes the formation of the quinoline core followed by the introduction of piperazine and pyridine groups through nucleophilic substitution reactions.
Case Studies
Several case studies have highlighted the biological activity of quinoline derivatives:
- Antibacterial Efficacy : A study demonstrated that a derivative with a similar structure significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent.
- Antiplasmodial Activity : Another investigation reported that compounds related to this quinoline structure exhibited notable activity against Plasmodium falciparum, indicating potential use in malaria treatment.
- Cytotoxicity Assessments : Evaluations have been conducted to assess cytotoxic effects on mammalian cell lines, determining that certain derivatives maintain selectivity towards bacterial cells while exhibiting minimal toxicity to human cells.
Properties
Molecular Formula |
C21H21FN4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-fluoro-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21FN4O2/c22-16-1-2-19-17(13-16)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-5-15-3-6-23-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,24,27) |
InChI Key |
VNVZWWXFDXYKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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